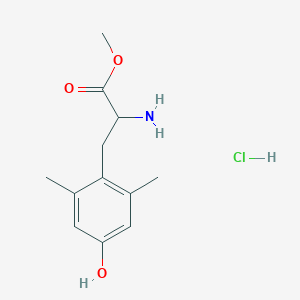
(E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one is an organic compound characterized by a bromomethyl group attached to a heptenone backbone. This compound is notable for its unique structure, which includes a bromine atom, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one typically involves the bromination of a suitable precursor. One common method involves the bromination of 2,2,6,6-tetramethylhept-4-en-3-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is usually carried out in an inert solvent like carbon tetrachloride or cyclohexane .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to improve yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Alcohols or carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
(E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of (E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one involves its reactivity due to the presence of the bromomethyl group. This group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-4-(bromomethyl)-2,5-dimethylhepta-2,4-diene
- (E)-2-(2-bromomethylphenyl)-2-methoxylimidomethyl acetate
- (E)-2-(2’-bromomethyl)phenyl-3-methoxy-methyl acrylate
Uniqueness
(E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one is unique due to its specific structure, which includes a bromomethyl group on a heptenone backbone. This structure imparts distinct reactivity and makes it suitable for specific synthetic applications that similar compounds may not be able to achieve .
Eigenschaften
Molekularformel |
C12H21BrO |
|---|---|
Molekulargewicht |
261.20 g/mol |
IUPAC-Name |
(E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/C12H21BrO/c1-11(2,3)9(8-13)7-10(14)12(4,5)6/h7H,8H2,1-6H3/b9-7- |
InChI-Schlüssel |
ZTUSHYHWUWWBCU-CLFYSBASSA-N |
Isomerische SMILES |
CC(C)(C)/C(=C\C(=O)C(C)(C)C)/CBr |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13638622.png)










![1-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B13638707.png)

